Cas no 1806488-44-7 (5-Acetylbenzo[d]oxazole-2-acetic acid)

5-Acetylbenzo[d]oxazole-2-acetic acid is a heterocyclic compound featuring a benzo[d]oxazole core substituted with an acetyl group at the 5-position and an acetic acid moiety at the 2-position. This structure imparts unique reactivity, making it a valuable intermediate in organic synthesis, particularly for the development of pharmaceuticals and agrochemicals. The presence of both acetyl and carboxylic acid functional groups allows for versatile derivatization, enabling applications in coupling reactions and heterocyclic scaffold construction. Its well-defined molecular framework ensures consistent performance in synthetic pathways, while its stability under standard conditions facilitates handling and storage. This compound is particularly useful in medicinal chemistry for designing bioactive molecules.
5-Acetylbenzo[d]oxazole-2-acetic acid structure
1806488-44-7 structure
Product name:5-Acetylbenzo[d]oxazole-2-acetic acid
CAS No:1806488-44-7
MF:C11H9NO4
Molecular Weight:219.193463087082
CID:4818091

5-Acetylbenzo[d]oxazole-2-acetic acid 化学的及び物理的性質

名前と識別子

    • 5-Acetylbenzo[d]oxazole-2-acetic acid
    • インチ: 1S/C11H9NO4/c1-6(13)7-2-3-9-8(4-7)12-10(16-9)5-11(14)15/h2-4H,5H2,1H3,(H,14,15)
    • InChIKey: LZXTVSIPYAHCLM-UHFFFAOYSA-N
    • SMILES: O1C(CC(=O)O)=NC2C=C(C(C)=O)C=CC1=2

計算された属性

  • 水素結合ドナー数: 1
  • 氢键受体数量: 5
  • 重原子数量: 16
  • 回転可能化学結合数: 3
  • 複雑さ: 304
  • XLogP3: 0.9
  • トポロジー分子極性表面積: 80.4

5-Acetylbenzo[d]oxazole-2-acetic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Alichem
A081005117-500mg
5-Acetylbenzo[d]oxazole-2-acetic acid
1806488-44-7 98%
500mg
$1,180.19 2022-03-31
Alichem
A081005117-250mg
5-Acetylbenzo[d]oxazole-2-acetic acid
1806488-44-7 98%
250mg
$759.35 2022-03-31
Alichem
A081005117-1g
5-Acetylbenzo[d]oxazole-2-acetic acid
1806488-44-7 98%
1g
$2,010.77 2022-03-31

5-Acetylbenzo[d]oxazole-2-acetic acid 関連文献

5-Acetylbenzo[d]oxazole-2-acetic acidに関する追加情報

Comprehensive Overview of 5-Acetylbenzo[d]oxazole-2-acetic acid (CAS No. 1806488-44-7): Properties, Applications, and Research Insights

5-Acetylbenzo[d]oxazole-2-acetic acid (CAS No. 1806488-44-7) is a specialized organic compound gaining attention in pharmaceutical and material science research. This heterocyclic derivative combines the structural features of benzoxazole and acetic acid, offering unique reactivity and functional versatility. Its molecular formula, C11H9NO4, and acetyl-substituted benzoxazole core make it valuable for designing bioactive molecules, particularly in drug discovery and medicinal chemistry applications.

Recent studies highlight the compound's role as a pharmacophore in developing enzyme inhibitors and receptor modulators. Researchers are exploring its potential in targeting inflammatory pathways and metabolic disorders, aligning with current trends in precision medicine. The acetyl group at the 5-position enhances electron-withdrawing properties, while the acetic acid moiety provides a handle for further derivatization—a feature frequently searched in structure-activity relationship (SAR) studies.

Synthetic routes to 5-Acetylbenzo[d]oxazole-2-acetic acid typically involve cyclization of ortho-aminophenol derivatives followed by acetylation and carboxylation steps. Analytical characterization via HPLC, NMR, and mass spectrometry confirms its high purity (>98%), a critical parameter for research applications. The compound's stability under physiological pH ranges makes it suitable for in vitro bioassays, a topic frequently queried in scientific databases.

In material science, this benzoxazole derivative shows promise in organic electronics due to its conjugated system and electron-accepting capabilities. Its fluorescence properties are being investigated for sensor development, particularly in environmental monitoring—a hot topic in green chemistry discussions. The compound's logP value (1.8) and hydrogen bonding capacity also make it relevant to computational chemistry studies predicting drug-likeness.

Ongoing research explores 5-Acetylbenzo[d]oxazole-2-acetic acid as a precursor for bioconjugation in antibody-drug conjugates (ADCs), reflecting industry interest in targeted cancer therapies. Its compatibility with click chemistry protocols is another area of investigation, addressing frequent search queries about ligand design. Storage recommendations (2-8°C under inert atmosphere) and handling precautions are consistent with standard laboratory best practices for sensitive organics.

The compound's patent landscape reveals applications in kinase inhibitor formulations and neuroprotective agents, correlating with trending searches in neurodegenerative disease research. Comparative studies with analogous benzoxazole derivatives suggest superior bioavailability profiles, making it a candidate for prodrug development strategies. These attributes position CAS 1806488-44-7 as a molecule of growing importance in translational research pipelines.

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